2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide
Description
2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide is a complex organic compound that features a benzimidazole core, a piperazine ring, and a methoxy group
Properties
IUPAC Name |
2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-17-16(22)11-21-7-5-20(6-8-21)10-15-18-13-4-3-12(23-2)9-14(13)19-15/h3-4,9H,5-8,10-11H2,1-2H3,(H,17,22)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWAQJPXYFIYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with methoxy-substituted aldehydes under acidic conditions.
Attachment of the Piperazine Ring: The benzimidazole intermediate is then reacted with piperazine in the presence of a suitable base.
N-Methylation: The final step involves the methylation of the acetamide group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine citrate and fluphenazine have similar structural features and pharmacological properties.
Uniqueness
2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide is unique due to the combination of its benzimidazole and piperazine moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with biological targets, potentially leading to more effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
